molecular formula C10H17N3O2 B13630145 Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate

Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13630145
M. Wt: 211.26 g/mol
InChI Key: XYEPZXWCRMTYJL-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable ester derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. Safety measures and environmental considerations are also crucial in industrial settings to ensure the process is sustainable and safe for workers .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate
  • Ethyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate
  • Methyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate

Uniqueness

Methyl 2-amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position of the pyrazole ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-amino-2-methyl-4-(3-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C10H17N3O2/c1-8-4-6-13(12-8)7-5-10(2,11)9(14)15-3/h4,6H,5,7,11H2,1-3H3

InChI Key

XYEPZXWCRMTYJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCC(C)(C(=O)OC)N

Origin of Product

United States

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